
PMX-53
Übersicht
Beschreibung
PMX-53 ist ein synthetisches zyklisches Hexapeptid, das für seine potente antagonistische Aktivität gegenüber dem Komplementkomponenten-5a-Rezeptor (C5aR1) bekannt ist. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen bei der Behandlung entzündlicher Erkrankungen, Krebs und Atherosklerose große Aufmerksamkeit erregt .
Herstellungsmethoden
This compound wird durch eine Reihe von Peptidkopplungsreaktionen synthetisiert. Die Sequenz von this compound lautet Ace-Phe-[Orn-Pro-dCha-Trp-Arg], wobei Ace für Acetyl, Orn für Ornithin, Pro für Prolin, dCha für d-Cyclohexylalanin, Trp für Tryptophan und Arg für Arginin steht . Die Synthese umfasst die folgenden Schritte:
Peptidkopplung: Die Aminosäuren werden unter Verwendung von Standardtechniken der Peptidsynthese sequenziell gekoppelt.
Cyclisierung: Das lineare Peptid wird cyclisiert, um den Hexapeptidring zu bilden.
Wissenschaftliche Forschungsanwendungen
Inflammatory Disorders
PMX-53 has been extensively studied for its potential therapeutic applications in various inflammatory disorders, including:
- Rheumatoid Arthritis : Research indicates that this compound can inhibit C5a-induced hypernociception and reduce inflammatory responses associated with rheumatoid arthritis .
- Psoriasis : The compound is being evaluated for its efficacy in treating psoriasis by modulating immune responses through C5a receptor inhibition .
Cancer Research
This compound has shown promise in cancer research, particularly regarding its ability to inhibit lung metastasis in mouse models of breast cancer. This effect is attributed to its antagonistic action on the C5a receptor, which plays a role in tumor progression and metastasis .
Neuroinflammation
In studies involving neuroinflammation, this compound has been utilized to evaluate its effects on synaptic transmission and neuroinflammatory processes. For example, it was found to recover synaptic transcriptome alterations in animal models of infantile spasms, suggesting potential applications in neurological disorders .
Pharmacokinetics Studies
A significant aspect of this compound research involves understanding its pharmacokinetics. Recent studies have developed sensitive bioanalytical methods for quantifying this compound levels in various biological matrices (plasma, brain, spinal cord) following different routes of administration (intravenous, intraperitoneal, subcutaneous) . These studies are crucial for assessing the drug's efficacy and safety profile.
Table: Summary of this compound Applications and Findings
Notable Findings from Research
- Mechanistic Insights : this compound has been shown to specifically inhibit C5a-induced mast cell degranulation without activating MrgX1 or MrgX2 receptors at certain concentrations, highlighting its selectivity and potential therapeutic advantages .
- Bioanalytical Method Development : A validated LC-MS/MS method was established for quantifying this compound in biological samples, facilitating further pharmacokinetic studies and enhancing our understanding of its systemic behavior post-administration .
- Clinical Relevance : Early-phase clinical trials have indicated that this compound is safe and well-tolerated in humans, paving the way for future studies targeting inflammatory diseases such as rheumatoid arthritis and psoriasis .
Wirkmechanismus
Target of Action
PMX-53, also known as AcF-[OP(D-Cha)WR], is a synthetic peptidic compound that primarily targets the complement C5a receptor (CD88) . This receptor is a key component of the innate immune response and plays a critical role in inflammation and defense against common pathogens . This compound also acts as a low-affinity agonist for MrgX2 , stimulating MrgX2-mediated mast cell degranulation .
Mode of Action
This compound acts as a potent antagonist of CD88, inhibiting the binding and activation of the receptor by the complement protein C5a . At higher concentrations, this compound can cause degranulation in certain types of mast cells, acting as an agonist for MrgX2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the complement system , specifically the C5a-C5aR1 axis . The complement system can be activated following infection or injury, leading to the production of potent pro-inflammatory peptides, including C5a . This compound inhibits the activation of this pathway by blocking the interaction between C5a and its receptor, C5aR1 . This results in a decrease in inflammation and other downstream effects of complement activation .
Pharmacokinetics
This compound has an oral bioavailability of approximately 5% . This compound is long-acting in vivo, behaving as a pseudo-irreversible antagonist . Once daily oral dosing of this compound is effective in a variety of rat models of disease despite low circulating levels .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation and fibrosis in disease models . By inhibiting the C5a-C5aR1 axis, this compound reduces hepatic steatosis, inflammation, and fibrosis in nonalcoholic steatohepatitis (NASH) mice . This compound has also been shown to have anti-inflammatory, anticancer, and antiatherosclerotic effects .
Action Environment
The action of this compound can be influenced by environmental factors, including the presence of inflammation and the specific cell types present . For example, this compound’s ability to cause mast cell degranulation depends on the expression of MrgX2 in these cells . Additionally, the effectiveness of this compound can be influenced by the degree of complement activation, which can vary depending on the presence of infection or injury .
Vorbereitungsmethoden
PMX-53 is synthesized through a series of peptide coupling reactions. The sequence of this compound is Ace-Phe-[Orn-Pro-dCha-Trp-Arg], where Ace stands for acetyl, Orn for ornithine, Pro for proline, dCha for d-cyclohexylalanine, Trp for tryptophan, and Arg for arginine . The synthesis involves the following steps:
Peptide Coupling: The amino acids are sequentially coupled using standard peptide synthesis techniques.
Cyclization: The linear peptide is cyclized to form the hexapeptide ring.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Analyse Chemischer Reaktionen
PMX-53 unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Peptid kann an bestimmten Aminosäureresten Substitutionsreaktionen eingehen.
Oxidation und Reduktion: Der Tryptophanrest in this compound kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Hydrolyse: Die Peptidbindungen in this compound können unter sauren oder basischen Bedingungen hydrolysiert werden.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Trifluoressigsäure (TFA) zur Deprotektion, Dicyclohexylcarbodiimid (DCC) zur Kupplung und Wasserstoffperoxid zur Oxidation . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
PMX-53 ist aufgrund seiner hohen Spezifität und Potenz als C5aR1-Antagonist einzigartig. Ähnliche Verbindungen umfassen:
This compound zeichnet sich durch seine zyklische Struktur und seine nanomolare Potenz aus, was es zu einem wertvollen Werkzeug für die Untersuchung der C5aR1-Funktion und die Entwicklung neuer Therapeutika macht .
Biologische Aktivität
PMX-53 is a potent compound recognized primarily for its role as a C5a receptor antagonist and a MrgX2 agonist . This article delves into the biological activities of this compound, supported by various studies, case analyses, and data tables.
Overview of this compound
- Chemical Structure : this compound is a cyclic hexapeptide with the formula C₄₇H₆₅N₁₁O₇. It has been shown to exhibit high purity (≥95%) and a low IC50 value, indicating strong receptor inhibition.
- Mechanism of Action :
- C5a Receptor Antagonism : this compound inhibits the C5a receptor (CD88) with an IC50 of approximately 20 nM, effectively blocking C5a-induced responses such as neutrophil activation and mast cell degranulation .
- MrgX2 Agonism : It also acts as an agonist for the MrgX2 receptor, stimulating mast cell degranulation through this pathway .
1. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in various models:
- Cardiac Remodeling : A study showed that administration of this compound prevented cardiac inflammation and fibrosis in mice subjected to angiotensin II infusion, which typically induces hypertension and cardiac damage .
Study | Findings |
---|---|
Cardiac Remodeling | This compound reduced inflammation and improved cardiac function in hypertensive mice. |
2. Pain Modulation
This compound has been effective in modulating pain responses:
- Hypernociception : In rat models, this compound inhibited C5a-induced hypernociception, suggesting its potential utility in pain management .
3. Cancer Metastasis
Research indicates that this compound may inhibit cancer metastasis:
- Breast Cancer Model : In mouse models of breast cancer, this compound reduced lung metastasis, highlighting its potential as an anti-metastatic agent .
Pharmacokinetics and Stability
Pharmacokinetic studies have been conducted to assess the behavior of this compound in biological systems:
- LC-MS/MS Assay Development : A sensitive bioanalytical method was developed for quantifying this compound levels in plasma and tissues. The method exhibited high sensitivity with a lower limit of quantification ranging from 3 to 6 ng/ml in plasma samples .
Parameter | Value |
---|---|
Lower Limit of Quantification | 3–6 ng/ml |
Retention Time | ~6.5 min |
Case Studies
Several case studies have illustrated the effectiveness of this compound across different biological contexts:
- Neuroprotection : A combination treatment involving this compound and argatroban provided neuroprotective effects by reducing inflammatory factors and brain edema in experimental models .
- Synaptic Restoration : In a study examining synaptic alterations in rats, this compound treatment restored neurotransmission pathways disrupted by induced spasms, suggesting its potential role in neurological disorders .
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51)/t35-,36-,37-,38+,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBGCTZYPOSQM-HPSWDUTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H]3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N11O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PMX53 interact with its target, C5aR1?
A1: PMX53 acts as a non-competitive antagonist of C5aR1, meaning it binds to the receptor at a site distinct from the C5a binding site. This interaction prevents C5a, a potent anaphylatoxin, from binding to and activating C5aR1. []
Q2: What are the downstream effects of PMX53 binding to C5aR1?
A2: By blocking C5aR1 activation, PMX53 inhibits the downstream signaling cascade triggered by C5a. This includes the inhibition of:
- Neutrophil mobilization and activation: PMX53 reduces the recruitment of neutrophils to sites of inflammation, thus attenuating the inflammatory response. [, , , , ]
- Pro-inflammatory cytokine production: PMX53 suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play critical roles in amplifying inflammation. [, , , , , , ]
- Vascular permeability and edema: By reducing neutrophil infiltration and inflammatory mediator release, PMX53 can attenuate vascular leakage and tissue edema associated with inflammation. [, , ]
Q3: What is the molecular formula and weight of PMX53?
A3: The molecular formula of PMX53 is C40H57N11O8. Its molecular weight is 823.95 g/mol.
Q4: Is there any spectroscopic data available for PMX53?
A4: While specific spectroscopic data for PMX53 was not provided in the reviewed literature, its cyclic hexapeptide structure suggests it can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Q5: What is the bioavailability of PMX53 after oral administration?
A5: PMX53 exhibits relatively poor oral bioavailability, estimated at approximately 5%. []
Q6: Which route of administration provides the best absorption for PMX53?
A6: Studies in rats indicate that PMX53 exhibits significantly increased absorption and bioavailability from the colon and rectum compared with oral administration. []
Q7: What is the primary route of elimination for PMX53?
A7: Urinary excretion is the major route of elimination for PMX53. Approximately 50% of intravenously administered PMX53 is excreted unchanged in urine within the first 12 hours. []
Q8: Does repeated administration of PMX53 lead to drug accumulation?
A8: Repeated daily oral or subcutaneous administration of PMX205, a close analog of PMX53, demonstrated no accumulation of the drug in blood, brain, or spinal cord. []
Q9: In which in vitro models has PMX53 demonstrated efficacy?
A9: PMX53 has shown efficacy in various in vitro models, including:
- C5a-induced neutrophil activation: PMX53 effectively blocks C5a-mediated neutrophil chemotaxis, oxidative burst, and degranulation in vitro. [, , ]
- C5a-induced cytokine production: PMX53 suppresses the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with C5a. [, , ]
- Endothelial cell dysfunction: PMX53 attenuates C5a-mediated endothelial dysfunction, suggesting a protective role in vascular health. [, ]
Q10: What are some of the animal models where PMX53 has shown therapeutic potential?
A10: PMX53 has demonstrated promising results in various animal models, including:
- Rheumatoid arthritis: PMX53 reduced joint inflammation and cartilage damage in rodent models of rheumatoid arthritis. [, ]
- Inflammatory bowel disease: PMX53 attenuated disease severity and improved clinical outcomes in a rat model of colitis. [, ]
- Atherosclerosis: PMX53 treatment reduced lesion size and lipid content in a mouse model of atherosclerosis. []
- Alzheimer’s disease: PMX53 decreased amyloid pathology and improved cognitive function in mouse models of Alzheimer’s disease. [, ]
- Stroke: PMX53 reduced infarct volume and improved neurological outcomes in a mouse model of stroke. []
- Urinary tract infection: PMX53 attenuated renal tissue injury and bacterial load in a mouse model of ascending urinary tract infection. []
- Periodontitis: PMX53, when loaded into gelatin nanoparticles, prevented alveolar bone loss in a miniature swine model of periodontitis. []
Q11: Have any specific drug delivery strategies been investigated for PMX53?
A11: Yes, researchers have explored the use of gelatin nanoparticles as a delivery system for PMX53 in the treatment of periodontitis. [] This approach aims to improve drug targeting to the periodontal tissues and enhance therapeutic efficacy.
Q12: What is the impact of structural modifications on the activity of PMX53?
A12: Studies have shown that even minor modifications to the structure of PMX53 can significantly impact its activity and potency. [, , ] For example, replacement of the Trp with Ala and Arg with D-Arg in PMX53 abolished its ability to inhibit C5a-induced calcium mobilization and degranulation. []
Q13: What are the implications of the findings on C5adesArg and its interaction with C5aR1?
A13: Research using a label-free cellular assay revealed that C5adesArg, the desarginated form of C5a, can activate C5aR1 at physiological concentrations, contrary to previous assumptions. [, ] This finding suggests that C5adesArg might play a more significant role in inflammation than previously recognized. Additionally, the study identified differences in the G protein signaling pathways activated by C5a and C5adesArg, highlighting potential areas for further investigation. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.